molecular formula C28H30FNO4 B1311830 (3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate CAS No. 917752-49-9

(3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate

Cat. No. B1311830
M. Wt: 463.5 g/mol
InChI Key: LXBBQBGIZITSJH-WRBWEIJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is also known as tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate . It is a solid substance stored at a temperature of 2-8°C .


Synthesis Analysis

The compound can be synthesized using trifluoroacetic acid in dichloromethane at 0 - 30℃ for 3 hours . The reaction solution was essentially a single dot and was added dropwise to a 120 g ice mass Sodium bicarbonate solution to adjust the pH = 7 or so, using dichloromethane extraction twice, each 90mL, organic phase washing, drying, decompression Distillation of most of the dichloromethane, cooling stirring 2h, T = 10 C filtration, white-like solid 8.5g, product yield 81% .


Molecular Structure Analysis

The molecular formula of the compound is C29H32FNO4 . The InChI code is 1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1 .


Chemical Reactions Analysis

The compound can undergo reactions under certain conditions. For example, it reacts with trifluoroacetic acid in dichloromethane at 0 - 30℃ for 3 hours .


Physical And Chemical Properties Analysis

The compound is a solid substance stored at a temperature of 2-8°C . The molecular weight is 477.58 .

Scientific Research Applications

Dopamine Receptor Agonists and Neurological Implications

Research has explored the pharmacological actions of dopamine analogues and their effects on dopamine (DA) receptors, suggesting potential neurological and therapeutic implications. Agents like trans-dihydrolisuride and quinoline derivatives exhibit partial agonist activity at DA receptors, influencing drug action based on the adaptational state of these receptors. This suggests that compounds with similar structures could be explored for their effects on neurological pathways and disorders (Clark, Hjorth, & Carlsson, 2005).

Corrosion Inhibition

Quinoline derivatives are recognized for their anticorrosive properties. They form stable chelating complexes with metallic surfaces, suggesting applications in protecting materials against corrosion. This highlights a potential application of quinoline-related compounds in industrial and engineering fields to enhance material longevity and integrity (Verma, Quraishi, & Ebenso, 2020).

Antimicrobial and Antibiotic Properties

Fluoroquinolone compounds, which include quinoline derivatives, are noted for their broad-spectrum antimicrobial activity. These compounds act by inhibiting DNA gyrase in bacteria, making them potent agents against various bacterial infections. This suggests the potential use of the compound in developing new antibiotics or antimicrobial agents (Ferguson, 1995).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, related to quinoline, have applications in creating optoelectronic materials due to their luminescent properties. These compounds are incorporated into materials for organic light-emitting diodes (OLEDs) and other electronic devices, indicating a possible application area for related compounds in the development of new electronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety And Hazards

The compound has a GHS07 pictogram. The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

propyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30FNO4/c1-2-15-34-26(33)17-22(32)16-21(31)13-14-24-27(18-9-11-20(29)12-10-18)23-5-3-4-6-25(23)30-28(24)19-7-8-19/h3-6,9-14,19,21-22,31-32H,2,7-8,15-17H2,1H3/b14-13+/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBBQBGIZITSJH-WRBWEIJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.